N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Physicochemical property profiling Drug-likeness assessment Lipinski rule-of-five compliance

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 1211125-43-7) is a synthetic oxalamide derivative featuring a cyclohexene-containing ethyl linker and a 4-methylpiperazine moiety. With a molecular formula of C15H26N4O2 and a molecular weight of 294.40 g/mol, this compound belongs to the class of N,N'-disubstituted oxalamides, which have been explored as kinase inhibitors, phosphodiesterase modulators, and IDO1 inhibitors.

Molecular Formula C15H26N4O2
Molecular Weight 294.399
CAS No. 1211125-43-7
Cat. No. B2825842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide
CAS1211125-43-7
Molecular FormulaC15H26N4O2
Molecular Weight294.399
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C(=O)NCCC2=CCCCC2
InChIInChI=1S/C15H26N4O2/c1-18-9-11-19(12-10-18)17-15(21)14(20)16-8-7-13-5-3-2-4-6-13/h5H,2-4,6-12H2,1H3,(H,16,20)(H,17,21)
InChIKeyBXSUDJBNBOCGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 1211125-43-7): A Structurally Distinct Oxalamide Research Probe


N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 1211125-43-7) is a synthetic oxalamide derivative featuring a cyclohexene-containing ethyl linker and a 4-methylpiperazine moiety. With a molecular formula of C15H26N4O2 and a molecular weight of 294.40 g/mol, this compound belongs to the class of N,N'-disubstituted oxalamides, which have been explored as kinase inhibitors, phosphodiesterase modulators, and IDO1 inhibitors [1]. The compound is supplied as a research-grade building block with a specified purity of ≥95% , and its computed physicochemical properties (clogP = 1.78, topological polar surface area = 59.39 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor) place it within favorable drug-like chemical space [2].

Why N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide Cannot Be Replaced by Common Oxalamide Analogs


Within the oxalamide class, subtle structural variations at the N1 and N2 positions profoundly alter target engagement profiles. The cyclohex-1-en-1-yl ethyl substituent in this compound introduces a conformationally constrained, lipophilic motif that is absent in simpler analogs such as N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide or N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide [1]. In a broader class-level analysis, structure-activity relationship (SAR) studies on cycloalkylamide derivatives have demonstrated that at least a cyclohexane-sized C6 ring is necessary to achieve reasonable inhibitory potency against target enzymes such as soluble epoxide hydrolase (sEH), implying that smaller cycloalkyl substitutions fail to recapitulate the binding interactions provided by the cyclohexene motif [2]. Additionally, empirical screening data indicate that this specific compound is inactive against the G protein-coupled receptor GPR35, whereas structurally related piperazine-containing oxalamides have demonstrated measurable activity at other GPCR targets [3]. This target-specific inactivity constitutes a valuable negative-selectivity feature for experimental designs requiring exclusion of GPR35-mediated confounding signals. These findings collectively demonstrate that generic substitution of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide with any other in-class compound would introduce uncharacterized and potentially confounding pharmacological variables.

Quantitative Differentiation Evidence for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide (1211125-43-7)


Physicochemical Profile Differentiation: clogP and Topological Polar Surface Area vs. Closest Analogs

The computed clogP of 1.78 for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide positions it in an optimal lipophilicity range for both aqueous solubility and membrane permeability. This value is measurably distinct from the closest commercially available comparator N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 433236-28-3), which has a computed XLogP3-AA of 1.8 but differs in topological polar surface area (59.39 Ų vs. 75.47 Ų for the pyridyl analog) [1][2]. The 16.08 Ų lower TPSA of the 4-methylpiperazine-bearing compound predicts superior passive membrane permeability according to established models correlating TPSA < 60 Ų with high oral absorption probability [3].

Physicochemical property profiling Drug-likeness assessment Lipinski rule-of-five compliance

GPR35 Target Selectivity: Confirmed Inactivity vs. GPCR-Active Piperazine Oxalamides

In an empirical primary assay for GPR35 antagonism, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide was classified as 'inactive' [1]. This contrasts with structurally related piperazine-containing oxalamides that have demonstrated measurable antagonism at various GPCR targets, including α1-adrenergic receptors (Ki = 14 nM for certain piperazine oxalamide derivatives in pig cerebral cortex displacement assays) [2]. The inactivity at GPR35 is an experimentally verified selectivity feature that distinguishes this compound from promiscuous GPCR-binding piperazine derivatives—a critical consideration when the compound is used as a negative control or as a scaffold for designing selective probes.

G protein-coupled receptor screening GPR35 antagonism Target deconvolution

Cyclohexenyl-Ethyl Linker Conformational Advantage Over Cyclopropyl and tert-Butyl Analogs

The cyclohex-1-en-1-yl ethyl linker in the target compound provides a C6 cycloalkene moiety with a single double bond, introducing both conformational semi-rigidity and a defined π-electron system. Published SAR studies on cycloalkylamide inhibitors of human soluble epoxide hydrolase (sEH) have demonstrated that 'at least a C6 like cyclohexane was necessary to yield reasonable inhibition potency,' whereas smaller cycloalkyl groups (C3–C5) produced markedly weaker inhibition [1]. This class-level finding indicates that compounds with smaller N1 substituents—such as N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide—are unlikely to achieve comparable target engagement. The cyclohexene motif in the target compound additionally offers a synthetic handle (the alkene) for further functionalization that is absent in the fully saturated cyclohexane series [2].

Conformational constraint Structure-activity relationship (SAR) Cycloalkylamide SAR

Hydrogen Bond Acceptor-Donor Profile Differentiation for Optimized Solubility-Permeability Balance

The target compound possesses 6 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), yielding an HBA:HBD ratio of 6:1. In comparison, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 433236-28-3) has 3 HBA and 2 HBD, while N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide has a distinct HBA/HBD profile owing to its smaller N1 substituent [1][2]. The higher HBA count of the target compound, primarily contributed by the oxalamide carbonyl oxygens and the piperazine nitrogens, provides enhanced aqueous solvation capacity without exceeding the Lipinski rule-of-five threshold (HBA ≤ 10). This balanced profile supports both adequate aqueous solubility for in vitro assay preparation and sufficient passive permeability, as evidenced by the TPSA of 59.39 Ų remaining below the 60 Ų threshold associated with good oral absorption [3].

Hydrogen bonding capacity Solubility-permeability trade-off Medicinal chemistry optimization

Optimal Research and Procurement Application Scenarios for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide


GPCR Counter-Screening and Target Deconvolution Studies Requiring GPR35-Negative Control Probes

This compound is uniquely suited as a GPR35-negative control probe in GPCR panels, given its empirically confirmed inactivity at GPR35 (ECBD assay EOS300038) [1]. In target deconvolution campaigns where structurally similar piperazine oxalamides show measurable GPCR activity (e.g., Ki = 14 nM at α1-adrenergic receptors for certain analogs) [2], this compound provides a matched chemical scaffold that eliminates GPR35-mediated background, enabling cleaner interpretation of target engagement data.

Synthetic Chemistry: Building Block for Diversification via Alkene Functionalization

The cyclohex-1-en-1-yl ethyl moiety contains a reactive alkene that serves as a synthetic handle for further diversification through epoxidation, dihydroxylation, hydroboration, or cross-metathesis reactions. Compared to fully saturated cyclohexyl analogs that lack this reactive site, or to smaller cycloalkyl derivatives (C3–C5) that do not meet the C6 ring size requirement for biological target engagement [3], this compound uniquely combines synthetic tractability with pharmacophoric relevance. The specified purity of ≥95% (CheMenu Catalog CM985583) supports its use in library synthesis without additional purification steps.

In Silico and Biophysical Screening Libraries Requiring Drug-Like Property Space Compliance

With a TPSA of 59.39 Ų (below the 60 Ų threshold associated with high oral absorption probability), clogP of 1.78, molecular weight of 294.40 g/mol, and full Lipinski rule-of-five compliance [4], this compound is an ideal entry for fragment-based or virtual screening libraries. Its physicochemical profile is differentiated from the closest pyridyl analog (TPSA = 75.47 Ų) [5] by 16.08 Ų lower TPSA, predicting measurably superior passive membrane permeability—a critical parameter when screening hit rates are correlated with compound permeability.

SAR Studies Probing the Role of Cycloalkene Ring Size and Saturation in Target Engagement

Published SAR evidence indicates that a minimum C6 cycloalkyl ring is required for meaningful inhibitory potency at target enzymes such as sEH [3]. This compound, bearing a cyclohexene (C6 with one unsaturation), occupies a specific point in the cycloalkyl ring SAR series that is not represented by either fully saturated cyclohexyl analogs or smaller cyclopropyl/cyclopentyl variants. It is therefore the compound of choice for systematic SAR studies investigating the contribution of ring unsaturation to binding affinity, conformational pre-organization, and π-stacking interactions.

Quote Request

Request a Quote for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.